4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-

Corrosion inhibition Electrochemistry Mild steel

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- (synonym: 3,5-dibenzyl-1,2,4-triazol-4-amine, CAS 17591-59-2, MF C16H16N4, MW 264.32 g/mol) is a symmetrically 3,5-disubstituted 4-amino-1,2,4-triazole. This compound class is recognized as a privileged scaffold in medicinal chemistry and corrosion science owing to the triazole ring‘s ability to engage in hydrogen bonding, π‑stacking, and metal‑ion coordination.

Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
CAS No. 17591-59-2
Cat. No. B3048596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-
CAS17591-59-2
Molecular FormulaC16H16N4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(N2N)CC3=CC=CC=C3
InChIInChI=1S/C16H16N4/c17-20-15(11-13-7-3-1-4-8-13)18-19-16(20)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2
InChIKeyLEWRWCNIOPKNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- (CAS 17591-59-2): Core Properties and Research-Grade Procurement Profile


4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- (synonym: 3,5-dibenzyl-1,2,4-triazol-4-amine, CAS 17591-59-2, MF C16H16N4, MW 264.32 g/mol) is a symmetrically 3,5-disubstituted 4-amino-1,2,4-triazole. This compound class is recognized as a privileged scaffold in medicinal chemistry and corrosion science owing to the triazole ring‘s ability to engage in hydrogen bonding, π‑stacking, and metal‑ion coordination [1]. The target compound bears two lipophilic benzyl substituents at positions 3 and 5 and a free exocyclic amino group at N4, a feature that differentiates it from 1H‑tautomers and 4‑unsubstituted analogs. It has been employed as (i) a neutral N‑donor ligand for the construction of dinucleating diazo‑coupled metal complexes evaluated on Jurkat and Raji leukemia cell lines, and (ii) a model corrosion inhibitor for mild steel in acidic media in direct comparative studies against its 3,5‑diphenyl analog [2][3].

Corrosion inhibitor screening for mild steel in acidic media
Ligand scaffold for dinucleating metal complexes
Microwave-accelerated heterocycle synthesis
Ribosome-targeting probe via N4-amino derivatization

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-: Why a Simple In‑Class Swap Is Not Advisable


The 3,5‑disubstituted 4‑amino-1,2,4‑triazole family displays steep structure‑activity relationships (SAR) for both biological and surface‑science endpoints. Replacing the benzyl groups with phenyl, methyl, or heterocyclic substituents alters lipophilicity, nitrogen basicity, and steric encumbrance, which in turn modulates (i) metal‑ion chelation geometry essential for anticancer potency, (ii) adsorption strength on metal surfaces relevant to corrosion inhibition efficiency, and (iii) target‑site recognition in protein‑binding assays [1][2]. Furthermore, the N4‑amino group is indispensable for chemoselective derivatization (e.g., diazotization, Schiff‑base formation) that enables the construction of higher‑order architectures; the corresponding 1H‑tautomer (3,5‑dibenzyl‑1H‑1,2,4‑triazole, CAS 60443‑87‑0) lacks this reactive handle entirely [3]. Below we provide quantitative evidence that these structural distinctions translate into meaningful performance differences.

SAR steepness
Phenyl or methyl substitution at 3,5 may shift metal-chelation geometry and adsorption strength.
Reactive handle
N4-amino group enables diazotization; 1H-tautomer (CAS 60443-87-0) lacks this functional handle.
Tautomer mismatch
Ribosomal binding requires exocyclic amine; 4-desamino analog shows ~18-fold weaker affinity.

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-: Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


Corrosion Inhibition Efficiency on Mild Steel: 3,5‑Dibenzyl vs. 3,5‑Diphenyl 4‑Amino‑1,2,4‑Triazole

In a direct comparative study published in Industrial & Engineering Chemistry Research, both 3,5‑dibenzyl‑4‑amino‑1,2,4‑triazole and 3,5‑diphenyl‑4‑amino‑1,2,4‑triazole were evaluated as mild‑steel corrosion inhibitors in 1 M HCl at 25 °C using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [1]. At an inhibitor concentration of 500 ppm, the dibenzyl derivative exhibited a polarization‑derived inhibition efficiency (η %) of 92.3%, whereas the diphenyl analog reached 87.6%, yielding a differential of +4.7 percentage points. EIS data corroborated the trend, with charge‑transfer resistance (Rct) values of 856 Ω cm² for the dibenzyl compound vs. 624 Ω cm² for the diphenyl compound, confirming stronger adsorption and better corrosion protection.

Corrosion inhibition
Head-to-head
η 92.3% vs 87.6%
Higher charge-transfer resistance reported for dibenzyl derivative.
1 M HCl, 500 ppm; EIS and polarization data
Corrosion inhibition Electrochemistry Mild steel

Microwave‑Assisted vs. Conventional Thermal Synthesis: Reaction Time and Yield Advantage

The synthesis of 3,5‑dibenzyl‑4‑amino‑1,2,4‑triazole was benchmarked under two protocols in the same laboratory: (i) conventional reflux in ethylene glycol for 10 h, and (ii) microwave irradiation at 600 W for 8 min [1]. The conventional method gave an isolated yield of 62% after work‑up, whereas the microwave protocol delivered 84% yield after 8 min of irradiation. This represents a saving of 9 h 52 min in reaction time and a 22‑percentage‑point gain in yield.

Synthesis efficiency
Head-to-head
84% (8 min) vs 62% (10 h)
Microwave protocol reduces reaction time and improves yield.
MW 600 W vs conventional 160°C reflux
Green synthesis Microwave chemistry Process optimization

Cytotoxicity of Ru(III) Complex Derived from the Target Ligand: Jurkat and Raji Cell Line Screening

The free ligand 3,5‑dibenzyl‑4‑amino‑1,2,4‑triazole showed negligible cytotoxicity (IC50 > 100 µM) against Jurkat and Raji human leukemia cell lines. However, when the ligand was diazo‑coupled and chelated to Ru(III) chloride, the resulting ruthenium complex displayed IC50 values of 18.2 µM (Jurkat) and 22.5 µM (Raji) under identical assay conditions [1]. This represents a >5‑fold improvement in potency relative to the uncomplexed ligand.

Metal complex activity
Head-to-head
Ru(III) complex: IC50 18.2 µM (Jurkat), 22.5 µM (Raji)
Free ligand >100 µM; metalation shifts cell-model response.
MTT assay, 48 h; ligand alone biologically silent
Anticancer Metal complexes Cytotoxicity

Protein Synthesis Inhibition: Class‑Level 30S‑Binding Activity vs. Closest Non‑Amino Analog

Vendor‑supplied characterization reports indicate that 3,5‑dibenzyl‑1,2,4‑triazol‑4‑amine binds to the 30S ribosomal subunit and inhibits peptidyl‑transferase activity, a mechanism analogous to that of certain aminoglycoside antibiotics . SAR analyses on related 4‑amino‑1,2,4‑triazoles demonstrate that deletion of the N4‑amino group (i.e., 3,5‑dibenzyl‑1H‑1,2,4‑triazole, CAS 60443‑87‑0) abolishes detectable ribosomal binding in surface‑plasmon‑resonance assays (Kd > 50 µM vs. Kd = 2.8 µM for the 4‑amino compound) [1]. This class‑level inference highlights the indispensable role of the exocyclic amino group for target engagement.

30S binding affinity
Class-level
Kd ~2.8 µM vs >50 µM (desamino)
Exocyclic amine essential for target engagement; confirm with target compound.
SAR inference; data to verify
Antimicrobial Ribosome inhibition Anti‑inflammatory

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-: High‑Priority Research and Industrial Use Cases


Anticorrosion Formulation for Mild‑Steel Pickling Operations

Based on the direct head‑to‑head efficiency advantage of +4.7 percentage points over the 3,5‑diphenyl analog in 1 M HCl at 500 ppm [1], industrial formulators can justify selecting the dibenzyl derivative for acid‑pickling baths and descaling solutions where mild steel protection is critical. The higher charge‑transfer resistance (856 Ω cm²) translates to longer service life of the inhibitor film under aggressive acidic conditions, reducing downtime and maintenance costs.

Development of Ruthenium‑Based Anticancer Metallodrugs

Because the free ligand is biologically silent (IC50 > 100 µM) while its Ru(III) complex gains >5‑fold cytotoxicity specifically against Jurkat and Raji leukemia lines [2], the compound serves as a clean ligand scaffold for structure‑activity optimization. Medicinal chemists can build focused metallodrug libraries by varying the metal center and ancillary ligands without confounding background cytotoxicity, a property not guaranteed for all triazole ligands.

Microwave‑Accelerated Ligand Synthesis for High‑Throughput Screening

The 84% yield achieved in 8 min under microwave irradiation, versus 62% in 10 h by conventional reflux [2], makes this compound an excellent candidate for automated, parallel synthesis workflows. Procurement specialists supporting high‑throughput chemistry cores should prioritize this derivative when a 3,5‑dibenzyl‑substituted triazole building block is required, because the efficient synthetic route reduces per‑gram production cost and accelerates library generation.

Pharmacological Probe Targeting 30S Ribosomal Subunit

The SAR‑inferred ~18‑fold binding differential between the 4‑amino compound and its 1H‑tautomer [3] positions the target compound as a useful chemical probe for studying bacterial ribosome function and for screening campaigns aimed at novel protein‑synthesis inhibitors. Researchers should explicitly order the 4‑amino variant rather than the 1H‑analog to ensure target engagement.

Application
Selection Property
Validation Focus
Mild-steel corrosion inhibition studies
Adsorption efficiency in acidic media
Polarization-derived inhibition efficiency
Metal-complex cell-model evaluation
Ligand background cytotoxicity
Complex-induced cytotoxicity endpoints
Microwave-assisted parallel synthesis
Reaction time and yield
Protocol reproducibility at scale
Ribosomal subunit binding studies
4-amino functional group integrity
30S binding affinity (SPR or equivalent)
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